1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene

Overview

Description

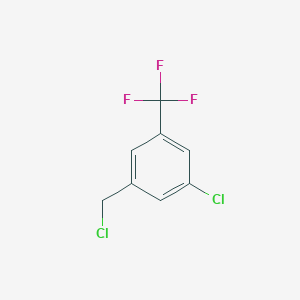

1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, chloromethyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 3-(chloromethyl)-5-(trifluoromethyl)toluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and reaction monitoring systems ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.

Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the electron-withdrawing nature of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield the corresponding hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used under mild to moderate conditions.

Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled temperature and pressure conditions.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are employed under specific conditions to achieve desired transformations.

Major Products Formed:

Nucleophilic Substitution: Derivatives such as amines, ethers, and thioethers.

Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives.

Oxidation and Reduction: Carboxylic acids and hydrocarbons.

Scientific Research Applications

1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug development and as a building block for designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

- 1-Chloro-3-(chloromethyl)-2-(trifluoromethyl)benzene

- 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene

- 1-Chloro-3-(trifluoromethyl)benzene

Comparison: 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and properties. Compared to its analogs, this compound exhibits different reactivity patterns in nucleophilic substitution and electrophilic aromatic substitution reactions, making it valuable for specific synthetic applications.

Biological Activity

1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene, also known as a chlorinated aromatic compound, has garnered attention in recent years for its biological activity. This article explores its mechanisms of action, biochemical properties, potential therapeutic applications, and safety profile based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group, which significantly influences its biological activity. The structural formula is represented as follows:

This compound primarily acts as a Lewis acid , facilitating interactions with electron-rich biomolecules. This interaction can lead to covalent modifications in target proteins or nucleic acids, altering their function and potentially leading to various biological effects .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of trifluoromethylated compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and U87 glioblastoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 25.72 ± 3.95 |

| Trifluoromethyl derivative | U87 | 45.2 ± 13.0 |

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. In animal studies, it was found that repeated oral exposure at high doses resulted in mild hepatotoxicity and nephropathy, with a NOAEL (No Observed Adverse Effect Level) determined to be around 50 mg/kg body weight .

Case Studies

- Lymphocyte Proliferation : A study evaluated the immunological effects of chlorinated compounds on lymphocyte proliferation in BALB/c mice. The stimulation indices indicated weak sensitization potential at various concentrations (50%, 75%, 100%) with EC3 values suggesting limited immunotoxicity .

- In Vitro Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. Flow cytometry analysis revealed increased rates of apoptosis correlating with compound concentration .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with potential bioaccumulation due to its lipophilic nature. Its metabolism likely involves phase I reactions leading to hydroxylated metabolites, which may retain biological activity .

Properties

IUPAC Name |

1-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQBFQXSUXETKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743838 | |

| Record name | 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228898-69-8 | |

| Record name | 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.